2'-Deoxy-2'-methylidene-5-fluorocytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

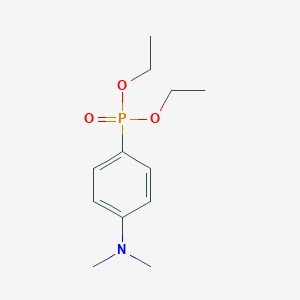

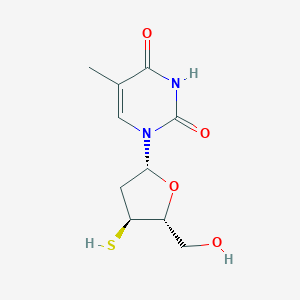

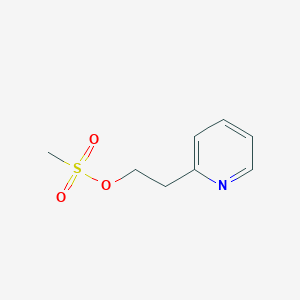

2'-Deoxy-2'-methylidene-5-fluorocytidine (DMFC) is a synthetic nucleoside analog that has gained significant attention in the field of cancer research due to its potent anti-tumor activity. It is a prodrug of 2'-deoxy-5-fluorouridine (5-FU), which is a commonly used chemotherapeutic agent. DMFC has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mecanismo De Acción

2'-Deoxy-2'-methylidene-5-fluorocytidine is converted into its active form, 5-FU, by the enzyme thymidine phosphorylase (TP). 5-FU is then incorporated into DNA and RNA, leading to the inhibition of DNA synthesis and cell division. 2'-Deoxy-2'-methylidene-5-fluorocytidine has also been shown to inhibit the activity of thymidylate synthase (TS), an enzyme involved in DNA synthesis.

Efectos Bioquímicos Y Fisiológicos

2'-Deoxy-2'-methylidene-5-fluorocytidine has been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It is rapidly converted into 5-FU in the body, leading to high concentrations of the active drug in tumor tissues. 2'-Deoxy-2'-methylidene-5-fluorocytidine has also been shown to have low toxicity and minimal side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2'-Deoxy-2'-methylidene-5-fluorocytidine has several advantages for use in laboratory experiments, including its potent anti-tumor activity, favorable pharmacokinetic profile, and low toxicity. However, it also has some limitations, such as the need for the enzyme TP to convert it into its active form and the potential for resistance to develop over time.

Direcciones Futuras

There are several potential future directions for research on 2'-Deoxy-2'-methylidene-5-fluorocytidine. One area of interest is the development of combination therapies that include 2'-Deoxy-2'-methylidene-5-fluorocytidine, as it has been shown to enhance the efficacy of other chemotherapeutic agents. Another area of research is the identification of biomarkers that can predict response to 2'-Deoxy-2'-methylidene-5-fluorocytidine treatment. Additionally, there is ongoing research into the use of 2'-Deoxy-2'-methylidene-5-fluorocytidine in combination with immunotherapy for the treatment of cancer.

Métodos De Síntesis

2'-Deoxy-2'-methylidene-5-fluorocytidine is synthesized by the reaction of 2'-deoxyuridine with methylene iodide and trifluoroacetic acid. The resulting intermediate is then treated with potassium carbonate and 5-fluorocytosine to yield 2'-Deoxy-2'-methylidene-5-fluorocytidine.

Aplicaciones Científicas De Investigación

2'-Deoxy-2'-methylidene-5-fluorocytidine has been extensively studied for its anti-tumor activity in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2'-Deoxy-2'-methylidene-5-fluorocytidine has also been found to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and cisplatin.

Propiedades

Número CAS |

129531-96-0 |

|---|---|

Nombre del producto |

2'-Deoxy-2'-methylidene-5-fluorocytidine |

Fórmula molecular |

C10H12FN3O4 |

Peso molecular |

257.22 g/mol |

Nombre IUPAC |

4-amino-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H12FN3O4/c1-4-7(16)6(3-15)18-9(4)14-2-5(11)8(12)13-10(14)17/h2,6-7,9,15-16H,1,3H2,(H2,12,13,17)/t6-,7+,9-/m1/s1 |

Clave InChI |

CBFZRLQZSOMINR-BKPPORCPSA-N |

SMILES isomérico |

C=C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)O |

SMILES |

C=C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O |

SMILES canónico |

C=C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O |

Otros números CAS |

129531-96-0 |

Sinónimos |

2'-deoxy-2'-methylidene-5-fluorocytidine 2-DMFC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)